Cas no 36768-56-6 (6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one)
6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4H-1-Benzopyran-4-one,6-chloro-2-(4-chlorophenyl)-
- 6-chloro-2-(4-chlorophenyl)chromen-4-one
- 4',6-DICHLOROFLAVONE
- 4'-6-Dichlorflavon
- 6,4'-Dichlorflavon
- 6,4'-DICHLOROFLAVONE
- 6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one
- 36768-56-6
- F3139-0618
- BAS 01121727
- AKOS000603254
- SCHEMBL4650588
- VU0510074-1
- Oprea1_749453
- MB01918
- Oprea1_411058
-
- Inchi: 1S/C15H8Cl2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H
- InChI Key: JSKLFWYOKPWRSQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(C=C(C1C=CC(=CC=1)Cl)O2)=O
Computed Properties
- Exact Mass: 289.99000
- Monoisotopic Mass: 289.9901349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 30.21000
- LogP: 4.76680
6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3139-0618-2μmol |
6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one |
36768-56-6 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F3139-0618-5μmol |
6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one |
36768-56-6 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-0618-10μmol |
6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one |
36768-56-6 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-0618-20μmol |
6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one |
36768-56-6 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F3139-0618-1mg |
6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one |
36768-56-6 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F3139-0618-2mg |
6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one |
36768-56-6 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F3139-0618-3mg |
6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one |
36768-56-6 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-0618-4mg |
6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one |
36768-56-6 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F3139-0618-5mg |
6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one |
36768-56-6 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-0618-10mg |
6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one |
36768-56-6 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one
6-Chloro-2-(4-Chlorophenyl)-4H-Chromen-4-One (CAS No. 36768-56-6): A Comprehensive Overview
The compound 6-chloro-2-(4-chlorophenyl)-4H-chromen-4-one, identified by the CAS Registry Number 36768-56-6, represents a structurally unique member of the chromene class of heterocyclic compounds. This molecule combines a chlorophenyl substituent at the 2-position with a chloro group at the 6-position of the chromene framework, creating a scaffold with intriguing photophysical and pharmacological properties. Recent advancements in synthetic methodologies and computational modeling have positioned this compound as a promising candidate in drug discovery pipelines targeting neurodegenerative diseases and oncological applications.
Structurally, the chromene core (a benzopyran system) forms the central framework of this molecule, while the dual chlorine substituents modulate its electronic properties and metabolic stability. Studies published in Journal of Medicinal Chemistry (2023) demonstrated that these halogen substitutions enhance membrane permeability without compromising photostability—a critical factor for developing orally bioavailable drugs. Computational docking analyses revealed that the compound's planar geometry facilitates π-stacking interactions with protein targets, particularly in kinases associated with cancer cell proliferation.
In preclinical research, this compound has shown selective inhibition of histone deacetylases (HDACs), a mechanism linked to epigenetic regulation of gene expression. A 2024 study in Nature Communications highlighted its ability to induce histone acetylation in neuronal cells, suggesting potential applications for Alzheimer's disease treatment. The chlorophenyl moiety's aromaticity plays a key role in stabilizing protein-ligand complexes, while the chromone ring system's rigidity ensures precise molecular recognition within enzyme active sites.
Synthetic chemists have optimized its preparation through microwave-assisted condensation reactions between substituted acetophenones and β-diketones, achieving yields exceeding 85% under solvent-free conditions. This green chemistry approach aligns with current trends toward sustainable pharmaceutical manufacturing practices. Spectroscopic characterization via NMR and X-ray crystallography confirmed the compound's planar conformation, which correlates with its observed anti-proliferative activity against HeLa cells (IC₅₀ = 1.8 μM).
In vivo studies using murine models demonstrated significant tumor growth inhibition without observable hepatotoxicity at therapeutic doses—a critical advantage over conventional HDAC inhibitors like vorinostat. The compound's metabolic stability in liver microsomes was attributed to steric hindrance created by the chlorine substituents, delaying phase I oxidation reactions. These findings were validated through LC/MS-based metabolomics profiling published in Bioorganic & Medicinal Chemistry Letters.
The unique combination of structural features positions this compound as an ideal lead for developing dual-action therapeutics targeting both epigenetic dysregulation and oxidative stress pathways. Researchers at MIT recently demonstrated its ability to upregulate antioxidant enzymes like glutathione S-transferase while simultaneously inducing apoptosis in triple-negative breast cancer cells—a synergistic effect not observed in structurally similar analogs lacking the chlorinated phenyl group.
In material science applications, this chromene derivative exhibits photochromic behavior under UV irradiation due to reversible electron transfer across its conjugated system. This property is being explored for next-generation smart materials capable of real-time environmental sensing applications without compromising mechanical integrity—a breakthrough highlighted at the 2023 ACS National Meeting.
Critical reviews published in Trends in Pharmacological Sciences emphasize that further investigations into off-target effects are needed before clinical trials can proceed. However, recent structure-based design efforts incorporating molecular dynamics simulations suggest that modifying the linker between the chlorophenyl group and chromene core could optimize selectivity for Class I HDAC isoforms without affecting pharmacokinetic profiles.
This multifunctional molecule continues to attract interdisciplinary research attention across medicinal chemistry, neurobiology, and nanotechnology fields. Its balanced combination of structural rigidity from the chromene skeleton and chemical versatility from halogen substitutions underscores its potential as a platform molecule for designing next-generation therapeutics addressing complex disease mechanisms.
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